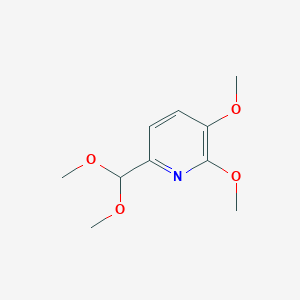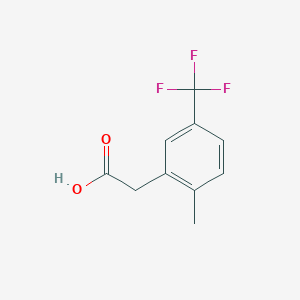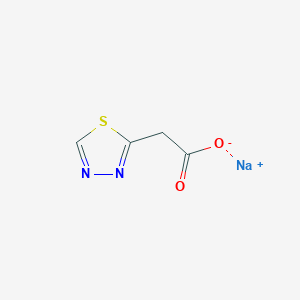![molecular formula C10H15Cl2N5 B1451315 3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride CAS No. 1185112-92-8](/img/structure/B1451315.png)
3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride
説明
“3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride” is a chemical compound with the molecular formula C10H13N5·2HCl . It’s part of the pyrazolo[3,4-b]pyridine class of compounds, which are nitrogen-containing heterocycles . These compounds are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives involves a new pathway from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline . This method provides the desired products with moderate to good yields . The strategy involves a sequential opening/closing cascade reaction .Molecular Structure Analysis
The molecular structure of “this compound” is based on the pyrazolo[3,4-b]pyridine scaffold . This scaffold is a fusion of pyridine systems, pyrazolopyridines .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[3,4-b]pyridine derivatives include a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 276.17 . Further physical and chemical properties are not available in the search results.科学的研究の応用
Anticholinesterase Activity
Pyrazoline derivatives, including those incorporating piperidine units, have been synthesized and evaluated for their anticholinesterase effects. Piperidine derivatives, in particular, have shown promising results as inhibitors of cholinesterases, suggesting potential applications for the treatment of neurodegenerative disorders. The compounds have also been analyzed through in silico docking and ADME (Absorption, Distribution, Metabolism, and Excretion) studies, indicating reasonable oral bioavailability and the capability to interact with crucial residues within the acetylcholinesterase enzyme, making them valuable for further development as anticholinesterase agents (Altıntop, 2020).
Novel Heterocyclic Compounds Synthesis
Pyrazoline and piperidine compounds have also been utilized to develop novel heterocyclic compounds. These compounds have been synthesized and characterized as potential building blocks for further chemical synthesis. Notably, the structures of these novel compounds were confirmed through various spectroscopic methods, indicating their potential utility in diverse applications ranging from material science to pharmaceuticals (Matulevičiūtė et al., 2021).
Antibacterial and Antifungal Activities
Certain pyrazoline and piperidine compounds have been synthesized and tested for their antibacterial and antifungal properties. The antimicrobial potential of these compounds against various microorganisms showcases their possible applications in developing new antimicrobial agents (Sharma et al., 2017).
Antitumor Evaluation
Pyrazoline derivatives have been synthesized and evaluated for their antitumor properties. The compounds exhibited promising activities in cytotoxicity screenings, highlighting their potential as leads for the development of new cancer therapies (Hamama et al., 2013).
作用機序
Target of Action
Compounds with similar structures have been known to interact with various proteins and enzymes, influencing cellular processes .
Mode of Action
It’s worth noting that similar compounds often work by binding to their target proteins or enzymes, thereby modulating their activity .
Result of Action
Similar compounds have been known to induce various cellular responses, depending on their targets .
将来の方向性
The future directions for “3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride” and similar compounds could involve further exploration of their bioactive properties . For example, compound C03, a pyrazolo[3,4-b]pyridine derivative, showed acceptable activity and inhibited the proliferation of the Km-12 cell line . It also possessed good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . Therefore, these compounds have potential for further exploration .
生化学分析
Biochemical Properties
3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride plays a crucial role in biochemical reactions by interacting with a range of enzymes, proteins, and other biomolecules. One of the primary interactions is with tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . The compound inhibits the activity of TRKA, TRKB, and TRKC, thereby affecting downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . These interactions are essential for understanding the compound’s potential as a therapeutic agent in treating cancers and other diseases.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the proliferation of cancer cell lines such as Km-12 and MCF-7 . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular metabolism and promoting cell death in cancerous cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the kinase domain of TRKs, leading to the inhibition of their phosphorylation and subsequent activation . This inhibition disrupts the downstream signaling pathways, resulting in reduced cell proliferation and increased apoptosis. Furthermore, the compound may also interact with other enzymes and proteins, contributing to its overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits good stability and maintains its activity over extended periods . It may undergo degradation under certain conditions, which can affect its long-term efficacy. Studies have shown that the compound’s effects on cellular function can persist for several hours to days, depending on the experimental conditions and cell types used.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 isoforms, which play a role in its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels are also noteworthy, as it can alter the concentrations of key metabolites involved in cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.
特性
IUPAC Name |
3-piperidin-4-yl-2H-pyrazolo[3,4-b]pyrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5.2ClH/c1-3-11-4-2-7(1)8-9-10(15-14-8)13-6-5-12-9;;/h5-7,11H,1-4H2,(H,13,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNDTMFYFAPNTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C3C(=NN2)N=CC=N3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






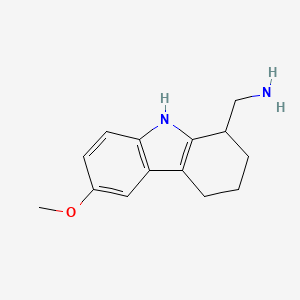

![1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-YL]-ethylamine hydrochloride](/img/structure/B1451239.png)
![[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1451240.png)

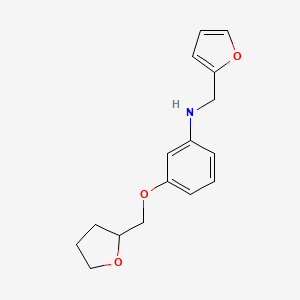
![3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride](/img/structure/B1451249.png)
